molecular formula C18H14O3 B14350978 Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate CAS No. 91484-36-5

Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate

Cat. No.: B14350978
CAS No.: 91484-36-5
M. Wt: 278.3 g/mol
InChI Key: NHIRRNPHJIBNMJ-UHFFFAOYSA-N
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Description

Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate is an organic compound that belongs to the class of aromatic esters. This compound features a phenyl group attached to a naphthalene ring system, which is further substituted with a hydroxyl group and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate typically involves the esterification of 1-hydroxy-4-methylnaphthalene-2-carboxylic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and allow for easier separation of the product.

Chemical Reactions Analysis

Types of Reactions: Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 1-keto-4-methylnaphthalene-2-carboxylate.

    Reduction: Formation of 1-hydroxy-4-methylnaphthalene-2-methanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other aromatic compounds.

Properties

91484-36-5

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C18H14O3/c1-12-11-16(17(19)15-10-6-5-9-14(12)15)18(20)21-13-7-3-2-4-8-13/h2-11,19H,1H3

InChI Key

NHIRRNPHJIBNMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=CC=CC=C12)O)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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